molecular formula C12H27NO3 B11103261 2-Amino-2-[(octyloxy)methyl]propane-1,3-diol

2-Amino-2-[(octyloxy)methyl]propane-1,3-diol

Cat. No.: B11103261
M. Wt: 233.35 g/mol
InChI Key: JHVWUSOANNZQCB-UHFFFAOYSA-N
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Description

2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL is a chemical compound with a unique structure that includes an amino group, an octyloxy group, and a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL typically involves the reaction of 2-amino-1,3-propanediol with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and octyl bromide as the halide source .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the octyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an octyloxy group.

    2-Amino-2-ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an octyloxy group.

Uniqueness: 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

Molecular Formula

C12H27NO3

Molecular Weight

233.35 g/mol

IUPAC Name

2-amino-2-(octoxymethyl)propane-1,3-diol

InChI

InChI=1S/C12H27NO3/c1-2-3-4-5-6-7-8-16-11-12(13,9-14)10-15/h14-15H,2-11,13H2,1H3

InChI Key

JHVWUSOANNZQCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(CO)(CO)N

Origin of Product

United States

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